molecular formula C17H32O3 B15294074 Glycidyl Myristate-d5

Glycidyl Myristate-d5

Cat. No.: B15294074
M. Wt: 289.5 g/mol
InChI Key: WVRMZLGUSWWTOZ-SUTULTBBSA-N
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Description

Glycidyl Myristate-d5 is a stable isotope-labeled compound with the molecular formula C17H27D5O3 and a molecular weight of 289.46 g/mol . It is a deuterated form of Glycidyl Myristate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glycidyl Myristate-d5 is generally achieved through chemical synthesis methods. One common approach involves the reaction of synthetic dioxane (epoxide) with Myristate-d5 to produce this compound . The specific synthetic steps may vary depending on the preparation conditions, but typically involve controlled reaction environments to ensure the purity and stability of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at low temperatures (-20°C) to preserve its stability during transportation and storage .

Chemical Reactions Analysis

Types of Reactions

Glycidyl Myristate-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted glycidyl esters.

Scientific Research Applications

Glycidyl Myristate-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Glycidyl Myristate-d5 involves its interaction with specific molecular targets and pathways. As an inhibitor of monoacylglycerol lipase, it interferes with the enzyme’s activity, affecting the breakdown of monoacylglycerols. This inhibition can modulate various physiological processes, including lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Glycidyl Myristate: The non-deuterated form of Glycidyl Myristate-d5, with similar chemical properties but different isotopic composition.

    Glycidyl Stearate: Another glycidyl ester with a longer carbon chain, used in similar applications.

    Glycidyl Palmitate: A glycidyl ester with a different fatty acid component, also used in research and industrial applications.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracing in biochemical pathways compared to its non-deuterated counterparts .

Properties

Molecular Formula

C17H32O3

Molecular Weight

289.5 g/mol

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D

InChI Key

WVRMZLGUSWWTOZ-SUTULTBBSA-N

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC)[2H]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

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